
(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a chiral alcohol compound that features a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydropyran and ethylene oxide.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification methods can further enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
The compound may be used in biological studies to investigate its effects on various biological systems. Its structural properties can influence its interaction with biological molecules.
Medicine
In medicine, ®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol may be explored for its potential therapeutic applications. Its unique structure could make it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism by which ®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-(Tetrahydro-2H-pyran-2-yl)ethanol: A similar compound without the chiral center.
2-(Tetrahydro-2H-pyran-2-yl)ethanamine: A related compound with an amine group instead of a hydroxyl group.
Uniqueness
®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is unique due to its chiral nature and the presence of the tetrahydropyran ring
Propiedades
Fórmula molecular |
C7H14O2 |
|---|---|
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
2-[(2R)-oxan-2-yl]ethanol |
InChI |
InChI=1S/C7H14O2/c8-5-4-7-3-1-2-6-9-7/h7-8H,1-6H2/t7-/m1/s1 |
Clave InChI |
XJBHWDKRZXYEDL-SSDOTTSWSA-N |
SMILES isomérico |
C1CCO[C@H](C1)CCO |
SMILES canónico |
C1CCOC(C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


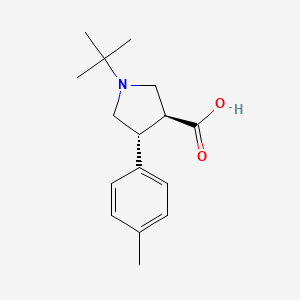
![tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12947286.png)


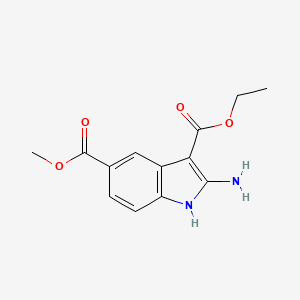

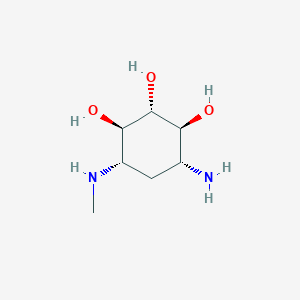



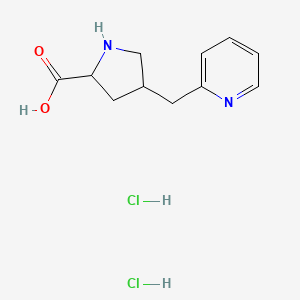
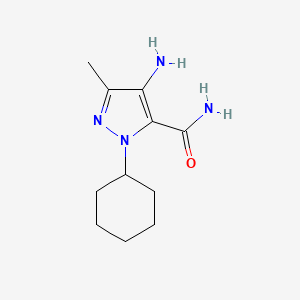
![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)

